![molecular formula C22H16O3 B1246219 hmba CAS No. 564468-51-5](/img/structure/B1246219.png)
hmba
Overview
Description
Hexamethylene bisacetamide is a hybrid polar compound originally developed as a differentiation-inducing agent. It has been shown to induce terminal differentiation of transformed cells in several solid tumor and leukemic cell lines
Preparation Methods
Hexamethylene bisacetamide can be synthesized through various methods. One common approach involves the nucleophilic cleavage of the ester bond in solid-phase linked peptide esters of 4-hydroxymethyl benzamide . This method provides peptides that are C-terminally functionalized as esters, amides, and thioesters with high purity directly from the resin in a single reaction step . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Hexamethylene bisacetamide undergoes several types of chemical reactions, including nucleophilic substitution and cleavage reactions. For instance, it can be cleaved by O-, N-, or S-nucleophiles to produce various C-terminally modified peptides . Common reagents used in these reactions include acids and bases, depending on the nature of the linker. The major products formed from these reactions are peptides with different C-terminal functionalities, such as esters, amides, and thioesters .
Scientific Research Applications
Peptide Synthesis
Overview
HMBA serves as a linker in solid-phase peptide synthesis (SPPS), allowing for the efficient cleavage and functionalization of peptides. The this compound linker is particularly advantageous due to its base-labile properties, enabling the release of peptides in high purity without the need for extensive purification processes.
Key Findings
- Nucleophilic Cleavage : Research indicates that this compound can be cleaved using various nucleophiles, leading to the formation of C-terminally modified peptides such as esters, amides, and thioesters. This process is advantageous as it allows for high-purity peptide synthesis in a single step directly from the resin .
- Comparison with Other Linkers : The kinetics of transesterification reactions involving this compound-linked esters have shown significantly faster rates compared to traditional alkyl esters. For example, this compound-linked dipeptides demonstrated a transesterification half-time of 12 seconds compared to 2.25 minutes for isobutyl esters .
Anti-Obesity Research
Mechanism of Action
Recent studies have identified this compound as a potential therapeutic agent for obesity management. It has been shown to influence energy balance by modulating specific neuropeptides involved in appetite regulation.
Key Findings
- Weight Loss Induction : In high-fat diet-induced obese mice, this compound was observed to induce hypophagia (reduced food intake) and increase energy expenditure, leading to significant weight loss .
- Neuropeptide Regulation : this compound affects the expression of neuropeptides such as neuropeptide Y (NPY) and pro-opiomelanocortin (POMC). It downregulates NPY and upregulates POMC expression through interaction with MYH9 and ACTG1 proteins, thereby promoting a negative energy balance .
Cancer Research
Role in Cancer Therapy
this compound has been investigated for its potential role in cancer treatment, particularly concerning its effects on gene expression and cellular behavior in cancer cells.
Key Findings
- Hypermethylation Studies : this compound has been associated with the hypermethylation of genes such as HOXA11 and HOXA9 in non-small cell lung cancer (NSCLC). These changes can influence cell proliferation and migration, suggesting a mechanism through which this compound may contribute to cancer progression .
- Adjuvant Properties : In addition to its direct effects on cancer cells, this compound has been shown to act as an adjuvant in enhancing the efficacy of other anti-cancer treatments by modulating immune responses .
Mechanism of Action
The mechanism of action of hexamethylene bisacetamide involves the inhibition of the Akt and ERK/MAPK pathways, both of which are critical for cell survival and proliferation . By inhibiting these pathways, hexamethylene bisacetamide can sensitize cells to apoptosis. It also decreases the kinase activity of the IKK complex, leading to defective phosphorylation of IκBα and Ser536 of p65 . This results in the inhibition of NFκB function, which is essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Hexamethylene bisacetamide can be compared with other hybrid polar compounds, such as suberoylanilide hydroxamic acid (SAHA) and dimethyl sulfoxide (DMSO). While both hexamethylene bisacetamide and suberoylanilide hydroxamic acid are differentiation-inducing agents, suberoylanilide hydroxamic acid has been shown to suppress cytokine production, whereas hexamethylene bisacetamide increases cytokine production upon infection . This highlights the unique properties of hexamethylene bisacetamide in inducing differentiation and apoptosis in cancer cells. Other similar compounds include 4-hydroxymethyl benzamide and its derivatives, which are used in solid-phase peptide synthesis .
Biological Activity
Hexamethylene bisacetamide (HMBA) is a hybrid polar compound primarily known for its role as a differentiation-inducing agent in various cancer cell lines. Recent studies have expanded its potential applications, particularly in obesity management and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic use.
This compound operates through several biological pathways, influencing cell differentiation, apoptosis, and energy metabolism. Key findings include:
- Regulation of Neuropeptide Expression : this compound has been shown to modulate the expression of neuropeptides in the hypothalamus, specifically neuropeptide Y (NPY) and pro-opiomelanocortin (POMC). It downregulates NPY and upregulates POMC expression, which are critical for appetite regulation and energy balance. This mechanism is mediated through the induction of HEXIM1, a protein that interacts with various signaling pathways involved in energy homeostasis .
- Impact on Cancer Cell Lines : this compound inhibits the activation of NF-kappaB target genes in lung and breast cancer cells. It sensitizes these cells to apoptosis by disrupting the Akt and ERK/MAPK signaling pathways, which are vital for cell survival and proliferation . Additionally, it decreases the kinase activity of the IKK complex, leading to impaired phosphorylation of IκBα and p65, thus inhibiting NF-kappaB activation .
Research Findings
Recent studies have provided valuable insights into this compound's biological activity:
- Obesity Management : A study demonstrated that this compound administration in diet-induced obese mice led to significant weight loss by promoting hypophagia (reduced appetite) and increasing energy expenditure. The study quantified this compound concentrations in plasma and hypothalamus, confirming its central effects on metabolic regulation .
- Cellular Differentiation : In cancer research, this compound has been utilized to induce differentiation in various cell lines. Its ability to modify gene expression profiles makes it a candidate for developing new therapeutic strategies against drug-resistant cancers .
- Apoptotic Sensitization : this compound's role in enhancing sensitivity to apoptosis in cancer cells highlights its potential as an adjunct therapy in oncological treatments. By targeting critical survival pathways, this compound may improve the efficacy of existing chemotherapeutic agents .
Case Study 1: this compound in Obesity Research
- Objective : To evaluate the effects of this compound on appetite regulation and weight loss.
- Methods : Mice were administered this compound via intravenous and intraperitoneal injections. Neuropeptide levels were measured using quantitative PCR.
- Results : Significant downregulation of NPY and upregulation of POMC were observed within 2 hours post-treatment. Mice exhibited reduced food intake and increased energy expenditure.
- : this compound shows promise as a therapeutic agent for obesity by modulating hypothalamic neuropeptide expression.
Case Study 2: this compound in Cancer Therapy
- Objective : To assess the impact of this compound on NF-kappaB signaling in breast cancer cells.
- Methods : Breast cancer cell lines were treated with this compound followed by TNF-alpha stimulation. Apoptosis was measured using flow cytometry.
- Results : Cells treated with this compound exhibited increased apoptosis compared to controls, correlating with decreased NF-kappaB activity.
- : this compound may serve as a potent sensitizer for breast cancer therapies by targeting survival pathways.
Data Table
Biological Activity | Mechanism | Cell Type | Effect |
---|---|---|---|
Appetite Regulation | NPY/POMC modulation | Hypothalamic neurons | Weight loss |
Cancer Differentiation | NF-kappaB inhibition | Lung/Breast cancer cells | Induces apoptosis |
Metabolic Regulation | HEXIM1 induction | Neuronal cells | Increases energy expenditure |
Properties
IUPAC Name |
10-[(3-hydroxy-4-methoxyphenyl)methylidene]anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c1-25-21-11-10-14(13-20(21)23)12-19-15-6-2-4-8-17(15)22(24)18-9-5-3-7-16(18)19/h2-13,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLACMBJVPINKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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